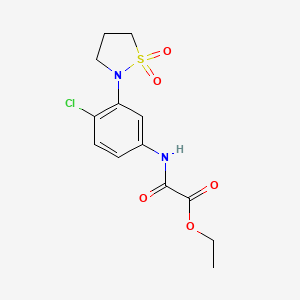

Ethyl 2-((4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)amino)-2-oxoacetate

CAS No.: 1207047-85-5

Cat. No.: VC4690324

Molecular Formula: C13H15ClN2O5S

Molecular Weight: 346.78

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207047-85-5 |

|---|---|

| Molecular Formula | C13H15ClN2O5S |

| Molecular Weight | 346.78 |

| IUPAC Name | ethyl 2-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)anilino]-2-oxoacetate |

| Standard InChI | InChI=1S/C13H15ClN2O5S/c1-2-21-13(18)12(17)15-9-4-5-10(14)11(8-9)16-6-3-7-22(16,19)20/h4-5,8H,2-3,6-7H2,1H3,(H,15,17) |

| Standard InChI Key | ZPQFSMGXDGYKRF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=O)NC1=CC(=C(C=C1)Cl)N2CCCS2(=O)=O |

Introduction

Ethyl 2-((4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)amino)-2-oxoacetate is a complex organic compound with a molecular formula of C13H15ClN2O5S and a molecular weight of 346.79 g/mol . This compound features a chloro-substituted phenyl ring and an isothiazolidine-1,1-dioxide moiety, which are key components contributing to its unique chemical and potential biological properties.

Synthesis and Preparation

While specific synthesis details for Ethyl 2-((4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)amino)-2-oxoacetate are not well-documented, compounds with similar structures often involve multi-step organic reactions. These may include:

-

Formation of the Isothiazolidine Moiety: This could involve the reaction of a suitable precursor with a chlorinating agent followed by oxidation to form the 1,1-dioxide.

-

Coupling with the Phenyl Ring: The isothiazolidine derivative would then be coupled to a chloro-substituted aniline under appropriate conditions.

-

Esterification: The final step might involve esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Comparison with Similar Compounds

Similar compounds, such as N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,3-dimethylbutanamide, feature the same isothiazolidine-1,1-dioxide moiety but differ in their acyl groups. These differences can significantly affect their chemical and biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume